molecular formula C7H10O B160217 1-Acetylbicyclo[1.1.1]pentane CAS No. 137335-61-6

1-Acetylbicyclo[1.1.1]pentane

Cat. No. B160217
M. Wt: 110.15 g/mol
InChI Key: DOKIJRPCPVSRQF-UHFFFAOYSA-N
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Description

1-Acetylbicyclo[1.1.1]pentane is an organic compound that belongs to the family of bicyclic bridged compounds . It is a hydrocarbon with a unique molecular structure consisting of three rings of four carbon atoms each . Bicyclo[1.1.1]pentanes were demonstrated to be bioisosteres of the phenyl ring .


Synthesis Analysis

The synthesis of 1-Acetylbicyclo[1.1.1]pentane and its derivatives often involves the manipulation of dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate . A practical general reaction that gives bicyclo[1.1.1]pentanes on mg- to kg-quantities using just light has been reported . The synthesis of the two novel unsymmetrical phenylseleno-substituted bicyclo[1.1.1]pentane derivatives, 1-phenylseleno-3-acetylbicyclo[1.1.1]pentane (2) and 1-phenylseleno-3-diethoxy-phosphono bicycle[1.1.1]pentane (3), by radical addition of organoselenium reagents to [1.1.1]propellane is also described .


Molecular Structure Analysis

The molecular structure of 1-Acetylbicyclo[1.1.1]pentane consists of three rings of four carbon atoms each . It is a highly strained molecule . The bridgehead substituents perfectly replicate the 180° exit vector of the para-arene, albeit with ∼1 Å shorter substituent separation .


Chemical Reactions Analysis

The construction of 1-Acetylbicyclo[1.1.1]pentane derivatives still relies substantially on the manipulation of dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate . Enantioselective intermolecular sp3 C–H insertion reactions of donor/acceptor diazo compounds catalysed by the chiral dirhodium complex, Rh2(TCPTAD)4, were employed to forge new C–C bonds at the tertiary position of a variety of bicyclo[1.1.1]pentanes .

Scientific Research Applications

Synthesis and Modification

  • Novel Derivatives Synthesis : Researchers have synthesized novel unsymmetrical phenylseleno-substituted bicyclo[1.1.1]pentane derivatives, indicating the compound's versatility in creating new chemical entities (Marinozzi, Fulco, Rizzo, & Pellicciari, 2004).
  • Aminoalkylation for Building Blocks : A method for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines has been reported, highlighting the compound's role in forming valuable building blocks for pharmaceuticals (Hughes, Scarlata, Chen, Burch, & Gleason, 2019).
  • Molecular Building Applications : 1,3-Diethynylbicyclo[1.1.1]pentane is a valuable molecular building block, especially for creating rigid, rod-like molecules, offering alternatives to pi-conjugated blocks (Kaleta, Nečas, & Mazal, 2012).

Chemical Properties and Reactions

  • Solvolysis and Isomerizations : The study of 1-Bromobicyclo[1.1.1]pentane has provided insights into its solvolysis reactions and the formation of specific products, demonstrating the compound's reactivity (Della & Taylor, 1990).
  • Acidity and Bond Energy : Research on 3-tert-butylbicyclo[1.1.1]pentane has revealed its significant acidity and strong C-H bond dissociation energy, suggesting its stability and reactivity (Reed, Kass, Mondanaro, & Dailey, 2002).
  • Palladium-Catalyzed Synthesis : The palladium-catalyzed synthesis of symmetrically disubstituted 1,1′-bi(bicyclo[1.1.1]pentanes) has been explored, showcasing innovative synthetic routes (Rehm, Ziemer, & Szeimies, 2001).

Advanced Applications

  • Electron Transmission Spectroscopy : Electron transmission spectroscopy studies on bicyclo[1.1.1]pentane derivatives have provided insights into through-bond coupling capacities, crucial for understanding molecular interactions (Schafer, Allan, Szeimies, & Sanktjohanser, 1992).
  • High Energy Density Materials : Theoretical studies on polynitrobicyclo[1.1.1]pentanes have identified them as potential high-energy density materials for defense applications, thanks to their high heat of formation and stability (Ghule, Sarangapani, Jadhav, & Tewari, 2011).

Future Directions

The future direction concerning bicyclo[1.1.1]pentanes includes the emergence of other rigid small ring hydrocarbons and heterocycles possessing unique substituent exit vectors . The pharmaceutical industry has recognized the three-dimensional carbon framework as a suitable bioisostere that can replace phenyl, tert-butyl, and alkyne functional groups .

properties

IUPAC Name

1-(1-bicyclo[1.1.1]pentanyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-5(8)7-2-6(3-7)4-7/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKIJRPCPVSRQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12CC(C1)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetylbicyclo[1.1.1]pentane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
FT Bond, CY Ho - The Journal of Organic Chemistry, 1976 - ACS Publications
The synthesis of 3-formylbicyclo [2.1. 1] hexan-2-one and 3-diazobicyclo [2.1. 1] hexan-2-one has been accom-plished. The latter, under ring contraction conditions, gives low yields of …
Number of citations: 23 pubs.acs.org
P Kaszynski - 1991 - search.proquest.com
Rod-like rigid molecules that are available in a variety of lengths and are stable to air and heat are of current interest for the development of new materials for science and technology. …
Number of citations: 1 search.proquest.com

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